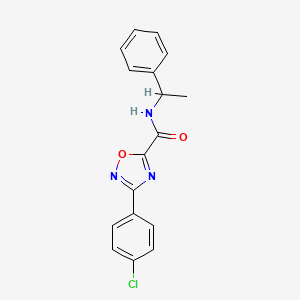

N,N-diisopropyl-2-(6-methoxypyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives often involves strategic functionalization of the benzamide moiety to achieve desired biological or chemical properties. For example, the synthesis of benzamides with neuroleptic activity involved the design and synthesis of three series of benzamides as potential neuroleptics, showcasing the correlation between structure and activity in these compounds (Iwanami et al., 1981). Additionally, efficient synthetic routes to similar compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the methods used in creating complex molecules with specific functional groups (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, such as a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, provides insights into the arrangement of atoms within these molecules. X-ray diffraction and DFT calculations have been employed to analyze the structure and predict the properties of such compounds, indicating the significance of molecular geometry in determining their chemical behavior (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, leading to a wide range of properties. For example, the anionic synthesis of aromatic amide and carboxyl functionalized polymers demonstrates the reactivity of benzamide derivatives and their potential applications in material science (G. Summers, R. Quirk, 1998).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as liquid crystalline behavior and photophysical properties, have been investigated. Studies on compounds like 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles reveal the impact of molecular structure on liquid crystalline phases and optical properties, underscoring the importance of understanding these properties for potential applications in materials science (T. N. Ahipa et al., 2014).

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- Researchers have explored the synthesis processes involving similar benzamide derivatives. For instance, the enantioselective synthesis of piperidines from methylpyroglutamate, which involves a related benzamide derivative, has been studied, indicating potential applications in synthetic chemistry (Calvez, Chiaroni, & Langlois, 1998).

Copper-Mediated Aryloxylation

- A study on the copper-mediated selective mono- or diaryloxylation of benzamides, using a new and removable N,O-bidentate directing group, suggests the applicability of related benzamides in organic synthesis, particularly in the development of new synthetic methodologies (Hao et al., 2014).

Neuroleptic Activity

- Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, showing potential as therapeutic agents in treating psychosis (Iwanami et al., 1981).

Rh-Catalyzed Oxidative Coupling

- The research on Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes, leading to the synthesis of polycyclic amides, demonstrates the utility of benzamide derivatives in complex organic synthesis (Song et al., 2010).

Imaging Solid Tumors

- Fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography, indicating a significant application in medical diagnostics and oncology (Tu et al., 2007).

Synthesis of Radiopharmaceuticals

- The synthesis of specific benzamides for radiopharmaceutical purposes, such as in the preparation of labeled compounds for medical imaging, highlights another significant application (Bobeldijk et al., 1990).

Inhibition of Poly(ADP-ribose) Synthetase

- Benzamides, especially those substituted in certain positions, have been found to inhibit poly(ADP-ribose) synthetase, a nuclear enzyme, suggesting potential therapeutic applications in conditions involving DNA repair and cell death (Purnell & Whish, 1980).

Antipsychotic Agents

- Certain benzamides have been synthesized and evaluated for their antidopaminergic properties, serving as potential antipsychotic agents, thus indicating their applicability in psychiatric medication (Högberg et al., 1990).

Functionalization of Polymers

- N,N-diisopropyl benzamide derivatives have been used in the functionalization of polymers, indicating their role in material science and engineering (Summers & Quirk, 1998).

Serum Prolactin Levels

- The impact of certain benzamides on serum prolactin levels has been studied, suggesting applications in endocrinology and the treatment of disorders related to prolactin secretion (Meltzer et al., 1983).

Eigenschaften

IUPAC Name |

2-(6-methoxypyridin-2-yl)-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13(2)21(14(3)4)19(22)16-10-7-6-9-15(16)17-11-8-12-18(20-17)23-5/h6-14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANNNLXGIRAOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diisopropyl-2-(6-methoxypyridin-2-YL)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)

![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)